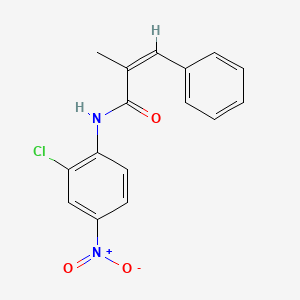![molecular formula C13H21N3O2 B5370269 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol, also known as CR845, is a non-opioid analgesic drug that has shown promising results in clinical trials for the treatment of acute and chronic pain.
作用機序
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol acts as a selective agonist of the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the modulation of pain and stress responses. By activating KOR, this compound inhibits the release of neurotransmitters that are involved in pain signaling, such as substance P and glutamate. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of immune function, the regulation of cytokine production, and the inhibition of pro-inflammatory signaling pathways. In addition, this compound has been shown to have a positive effect on mood and anxiety, which may be beneficial in the treatment of pain conditions that are associated with these symptoms.
実験室実験の利点と制限
One of the main advantages of 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol for lab experiments is its selectivity for KOR, which allows for more targeted and specific studies of pain signaling pathways. In addition, this compound has a low risk of abuse and addiction, which makes it a safer alternative to opioid analgesics for animal studies. However, one limitation of this compound is its relatively short half-life, which may require more frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and duration of action of the drug. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and mood-regulating effects of this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in different pain conditions and patient populations.
合成法
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol is synthesized through a multi-step process that involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with formaldehyde and methylamine. The resulting intermediate is then reacted with 3-chloro-1,2-propanediol to yield this compound.
科学的研究の応用
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol has been extensively studied for its potential use in the treatment of acute and chronic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient outcomes in various pain conditions, including postoperative pain, osteoarthritis pain, and chronic lower back pain. In addition, this compound has been shown to have a low risk of abuse and addiction, making it an attractive alternative to opioid analgesics.
特性
IUPAC Name |
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)-methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-6-12(10-4-3-5-10)15-13(14-9)16(2)7-11(18)8-17/h6,10-11,17-18H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDNVSWOHYWAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(CO)O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)